4-(2-Aminopropyl)morpholine

Description

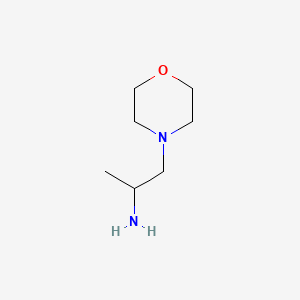

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZKXIPDGAAYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885939 | |

| Record name | 4-Morpholineethanamine, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-05-5 | |

| Record name | 1-Morpholinopropan-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineethanamine, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050998055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholineethanamine, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanamine, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminopropyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Aminopropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(2-aminopropyl)morpholine, a valuable morpholine derivative with applications in pharmaceutical and chemical research. This document details the core synthetic strategies, reaction mechanisms, and experimental protocols, presenting quantitative data in a structured format for ease of comparison and implementation.

Introduction

This compound is a substituted morpholine featuring a chiral aminopropyl group at the 4-position of the morpholine ring. Its structural motifs, combining the versatile morpholine scaffold with a primary amine, make it a significant building block in the development of novel therapeutic agents and functional materials. The synthesis of this compound typically proceeds through a two-step pathway involving the formation of a ketone intermediate followed by reductive amination.

Primary Synthesis Pathway: A Two-Step Approach

The most common and logical synthetic route to this compound involves two key transformations:

-

N-Alkylation of Morpholine: Reaction of morpholine with a suitable three-carbon electrophile to introduce the propanone side chain, yielding the intermediate, 1-morpholinopropan-2-one.

-

Reductive Amination: Conversion of the ketonic group of 1-morpholinopropan-2-one into a primary amine to afford the final product.

This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual reactions.

Step 1: Synthesis of 1-Morpholinopropan-2-one

The initial step involves the nucleophilic substitution reaction between morpholine and chloroacetone. Morpholine acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in chloroacetone.

Reaction Mechanism:

The reaction proceeds via a standard SN2 mechanism. The nitrogen atom of morpholine displaces the chloride ion from chloroacetone. A base is typically used to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol: N-Alkylation of Morpholine with Chloroacetone

-

Materials:

-

Morpholine

-

Chloroacetone

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetone or other suitable solvent

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or other drying agent

-

-

Procedure:

-

A solution of morpholine (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Anhydrous potassium carbonate (1.5 equivalents) is added to the solution.

-

Chloroacetone (1.1 equivalents) is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is taken up in diethyl ether and washed with water to remove any remaining salts and unreacted morpholine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude 1-morpholinopropan-2-one.

-

Further purification can be achieved by vacuum distillation.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (post-distillation) | >95% |

| Boiling Point | Approx. 80-85 °C at 10 mmHg |

Step 2: Reductive Amination of 1-Morpholinopropan-2-one

The second and final step is the conversion of the ketone intermediate, 1-morpholinopropan-2-one, to the primary amine, this compound. Reductive amination is a versatile method for this transformation. Several protocols can be employed, with the choice of reducing agent and reaction conditions influencing the yield and purity of the final product.

This is a widely used laboratory-scale method for reductive amination. The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source (e.g., ammonium acetate or ammonium chloride), which is then reduced by sodium cyanoborohydride.

Reaction Mechanism:

-

The ketone (1-morpholinopropan-2-one) reacts with ammonia (from an ammonium salt) to form an unstable carbinolamine intermediate.

-

The carbinolamine dehydrates to form an iminium ion.

-

The iminium ion is then selectively reduced by the hydride reagent (sodium cyanoborohydride) to yield the primary amine. Sodium cyanoborohydride is a mild reducing agent that is particularly effective for reducing iminium ions in the presence of ketones.[1][2]

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

-

Materials:

-

1-Morpholinopropan-2-one

-

Ammonium acetate (CH₃COONH₄) or Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

1-Morpholinopropan-2-one (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) are dissolved in methanol in a round-bottom flask.

-

The solution is stirred at room temperature, and sodium cyanoborohydride (1.5 - 2.0 equivalents) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The pH is maintained in a weakly acidic range (pH 6-7) to facilitate imine formation without decomposing the reducing agent.

-

The reaction is quenched by the careful addition of aqueous HCl to destroy excess cyanoborohydride.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and the solution is made basic (pH > 12) by the addition of concentrated NaOH.

-

The aqueous layer is extracted several times with diethyl ether or dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford this compound.

-

The product can be further purified by vacuum distillation.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity (post-distillation) | >97% |

For larger-scale synthesis, catalytic hydrogenation is a more atom-economical and environmentally friendly approach. This method involves the reaction of the ketone with ammonia in the presence of hydrogen gas and a metal catalyst.

Reaction Mechanism:

The mechanism is similar to the hydride reduction pathway, involving the formation of an imine intermediate on the catalyst surface, which is then hydrogenated.

-

Adsorption of the ketone and ammonia onto the catalyst surface.

-

Formation of the imine intermediate.

-

Hydrogenation of the imine to the corresponding primary amine.

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

1-Morpholinopropan-2-one

-

Ammonia (aqueous or methanolic solution)

-

Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

A solution of 1-morpholinopropan-2-one (1.0 equivalent) in methanol containing a high concentration of ammonia is placed in a high-pressure hydrogenation vessel.

-

A catalytic amount of Raney Nickel or Pd/C (typically 5-10% by weight) is added to the solution.

-

The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

-

The mixture is stirred and heated (typically 50-80 °C) for several hours until the uptake of hydrogen ceases.

-

The reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by vacuum distillation.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity (post-distillation) | >98% |

Characterization of this compound

Accurate characterization of the final product is crucial for its use in research and development. The following are expected spectral data for this compound.

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):

-

δ ~3.70 (t, 4H): Methylene protons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).

-

δ ~2.45 (t, 4H): Methylene protons adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-).

-

δ ~2.90 (m, 1H): Methine proton of the aminopropyl group (-CH(NH₂)-).

-

δ ~2.40 (m, 2H): Methylene protons of the aminopropyl group attached to the morpholine nitrogen (-N-CH₂-CH-).

-

δ ~1.50 (s, 2H): Amine protons (-NH₂), signal may be broad and exchangeable with D₂O.

-

δ ~1.05 (d, 3H): Methyl protons of the aminopropyl group (-CH-CH₃).

Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):

-

δ ~67.0: Methylene carbons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).

-

δ ~60.5: Methylene carbon of the aminopropyl group attached to the morpholine nitrogen (-N-CH₂-CH-).

-

δ ~54.0: Methylene carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-).

-

δ ~47.5: Methine carbon of the aminopropyl group (-CH(NH₂)-).

-

δ ~20.0: Methyl carbon of the aminopropyl group (-CH-CH₃).

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and experimental workflows.

Overall Synthesis Scheme

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis and characterization.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving N-alkylation of morpholine followed by reductive amination of the resulting ketone intermediate. Both laboratory-scale (using sodium cyanoborohydride) and larger-scale (using catalytic hydrogenation) protocols for the reductive amination step are effective. This guide provides the necessary details for researchers to successfully synthesize and characterize this important molecule for its application in drug discovery and development. Careful adherence to the described protocols and purification techniques will ensure the desired product is obtained in good yield and high purity.

References

Physicochemical Properties of 4-(2-Aminopropyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Aminopropyl)morpholine. The information is curated for professionals in research and development, offering quantitative data, experimental context, and logical workflows to support further investigation and application of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | 96-98 °C (at 20 Torr) | [1] |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 50998-05-5 | [1][2] |

Acid-Base and Partitioning Properties

| Property | Value | Source |

| pKa | 9.97 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Detailed experimental protocols for the precise determination of the physicochemical properties of morpholine derivatives are crucial for ensuring data accuracy and reproducibility. While specific experimental procedures for this compound are not extensively published, the following are generalized methodologies commonly employed for similar compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may have relatively high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology:

-

Apparatus Setup: A micro-distillation apparatus is assembled, including a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Sample Preparation: A small, measured volume of this compound is placed in the distilling flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to a specific, stable pressure (e.g., 20 Torr), which is monitored by the manometer.

-

Heating: The distilling flask is gently heated in a heating mantle or oil bath.

-

Temperature Measurement: The temperature of the vapor is measured with a thermometer placed at the vapor outlet to the condenser.

-

Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The oven temperature is programmed to ramp up to facilitate the elution of the compound.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint for identification. The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical and analytical characterization of a chemical compound such as this compound.

References

An In-depth Technical Guide to 4-(2-Aminopropyl)morpholine (CAS 50998-05-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(2-Aminopropyl)morpholine, CAS number 50998-05-5. This document collates available physicochemical data, information on its industrial applications, and relevant safety and handling guidelines. While this guide aims to be a thorough resource, it is important to note that publicly available information regarding specific experimental protocols for synthesis and detailed biological activity for this particular isomer is limited. Much of the available data pertains to related aminopropylmorpholine isomers or the general class of polyurethane amine catalysts.

Chemical Identification and Physicochemical Properties

This compound is a substituted morpholine derivative. Its core structure consists of a morpholine ring attached to a propyl group at the nitrogen atom, with an amino group at the 2-position of the propyl chain.

Synonyms: 1-(morpholin-4-yl)propan-2-amine, α-Methyl-4-morpholineethanamine[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50998-05-5 | [1][2] |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | 96-98 °C (at 20 Torr) | [2] |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) | [2] |

Industrial Applications

This compound is primarily utilized as an amine catalyst in the production of polyurethane foams.[3][4] Amine catalysts play a crucial role in balancing the gelling and blowing reactions during foam formation.[4] The structural characteristics of the amine, such as steric hindrance and basicity, influence the catalytic activity and the final properties of the polyurethane product.[4]

Synthesis and Characterization

Due to the lack of publicly available spectroscopic data, a detailed characterization section with experimental spectra (NMR, IR, Mass Spectrometry) cannot be provided at this time. For researchers requiring this information, it is recommended to perform analytical characterization on a purchased sample or following a custom synthesis.

Safety and Handling

As a member of the polyurethane amine catalyst class, this compound is expected to share similar hazard profiles. These compounds are generally corrosive and can cause skin and eye irritation or burns.[3] Inhalation of vapors may also be harmful.[4]

Table 2: General Safety and Handling Recommendations for Amine Catalysts

| Precautionary Measure | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and appropriate respiratory protection. | [5] |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. | [6] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. | [6] |

| First Aid (Skin Contact) | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. | [5] |

| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention. | [5] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |

Biological Activity and Toxicology

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or any potential signaling pathways associated with this compound (CAS 50998-05-5).

Logical Relationships and Workflows

The following diagrams illustrate general workflows relevant to the characterization and use of a chemical compound like this compound.

Caption: General workflow for the synthesis, characterization, and application of a chemical compound.

Caption: Role of an amine catalyst in polyurethane foam production.

Conclusion

This compound (CAS 50998-05-5) is a chemical intermediate with a primary application as a polyurethane amine catalyst. While its basic physicochemical properties are documented, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and biological activity. Researchers and drug development professionals interested in this compound should anticipate the need for in-house synthesis and full analytical characterization to support their work. Standard safety protocols for handling corrosive amines should be strictly followed.

References

The Structure-Activity Relationship of 4-(2-Aminopropyl)morpholine Derivatives: A Technical Guide for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of clinically successful drugs. Its unique structural and electronic characteristics, including its ability to improve aqueous solubility and metabolic stability, make it an attractive moiety for the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This technical guide delves into the structure-activity relationship (SAR) of 4-(2-aminopropyl)morpholine, a key pharmacophore with significant potential for modulating critical CNS targets. While direct and comprehensive SAR studies on this compound are not extensively documented in publicly available literature, this guide constructs a predictive SAR landscape by leveraging data from structurally analogous phenethylamine and amphetamine derivatives known to interact with dopamine and serotonin receptors. This approach, rooted in the principles of bioisosteric replacement, provides a valuable framework for the rational design and optimization of novel this compound-based drug candidates. This document further provides detailed experimental protocols for key biological assays and visualizes potential signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction: The Morpholine Moiety in CNS Drug Design

The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds. Its presence can confer a range of desirable properties, including improved pharmacokinetic profiles and enhanced target engagement. In the context of CNS drug discovery, the morpholine moiety is particularly valuable. Its ability to engage in hydrogen bonding and its overall polarity can aid in crossing the blood-brain barrier, a critical hurdle for drugs targeting the brain.

The this compound core can be viewed as a bioisostere of phenethylamine, a foundational structure for many neurotransmitters and psychoactive compounds. This structural similarity suggests that derivatives of this compound are likely to interact with monoaminergic systems, such as dopamine and serotonin pathways, which are implicated in a wide array of neurological and psychiatric conditions including Parkinson's disease, schizophrenia, depression, and anxiety.

Putative Biological Targets and Signaling Pathways

Based on its structural similarity to phenethylamine and amphetamine, this compound and its analogs are predicted to primarily target dopamine and serotonin receptors. The following sections outline the hypothetical signaling pathways associated with two key receptors: the dopamine D2 receptor (D2R) and the serotonin 2A receptor (5-HT2A).

Dopamine D2 Receptor (D2R) Signaling

D2Rs are G protein-coupled receptors (GPCRs) that play a crucial role in regulating motor control, motivation, and reward. They are a primary target for antipsychotic medications. The binding of an agonist to the D2R typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is another important GPCR target in the CNS, involved in processes such as perception, cognition, and mood. It is the primary target for psychedelic drugs and some atypical antipsychotics. Agonist binding to the 5-HT2A receptor typically activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Structure-Activity Relationship (SAR) Analysis

The following SAR is inferred from studies on structurally related phenethylamine and amphetamine analogs. These findings provide a predictive framework for the design of novel this compound derivatives.

Core Scaffold Modifications

The this compound scaffold itself represents a significant modification of the phenethylamine template. The replacement of the phenyl ring with a morpholine ring is anticipated to:

-

Increase hydrophilicity: This can lead to improved aqueous solubility and potentially alter the pharmacokinetic profile.

-

Modify receptor interactions: The morpholine oxygen can act as a hydrogen bond acceptor, introducing new potential interactions with the receptor binding pocket.

-

Alter metabolic stability: The morpholine ring is generally more resistant to metabolism than an unsubstituted phenyl ring.

Substitutions on the Propylamine Chain

Modifications to the aminopropyl side chain are expected to have a significant impact on receptor affinity and selectivity.

-

N-Alkylation: Substitution on the terminal amine is a common strategy to modulate activity.

-

Small alkyl groups (e.g., methyl, ethyl): May maintain or slightly decrease affinity for both dopamine and serotonin receptors.

-

Larger alkyl groups (e.g., propyl, butyl): Can increase affinity and selectivity for D2-like receptors.

-

N,N-Dialkylation: Generally leads to a decrease in potency at both receptor types.

-

-

α-Methylation: The introduction of a methyl group at the α-carbon (adjacent to the amine) creates a chiral center and is known to:

-

Increase metabolic stability: By sterically hindering monoamine oxidase (MAO) activity.

-

Enhance stimulant properties: As seen in the difference between phenethylamine and amphetamine.

-

Influence stereoselectivity: The (S)-enantiomer

-

The Rising Therapeutic Potential of 4-(2-Aminopropyl)morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of approved and experimental drugs.[1][2] Its advantageous physicochemical and metabolic properties, coupled with facile synthetic accessibility, make it a privileged structure in drug design.[2] This technical guide delves into the prospective biological activities of a novel class of compounds: "4-(2-aminopropyl)morpholine" derivatives. While direct literature on this specific scaffold is emerging, this document extrapolates from the extensive research on structurally related morpholine-containing compounds to forecast their potential as anticancer, antimicrobial, and neuroprotective agents. We provide a comprehensive overview of potential biological activities, detailed experimental protocols for their evaluation, and visualizations of putative signaling pathways to guide future research and development in this promising area.

Anticipated Biological Activities and Putative Mechanisms of Action

Based on the pharmacological profiles of analogous compounds, this compound derivatives are hypothesized to exhibit significant therapeutic potential across multiple domains.

Anticancer Activity

Numerous morpholine derivatives have demonstrated potent anticancer effects, often through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4][5]

Putative Mechanism of Action: A primary anticipated mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[2][3] By targeting key kinases in this pathway, such as PI3K and mTOR, these derivatives could induce apoptosis and inhibit tumor progression. Additionally, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a plausible mechanism, which would disrupt tumor angiogenesis and limit nutrient supply to cancerous tissues.[6]

Below is a diagram illustrating the potential anticancer signaling pathways targeted by this compound derivatives.

Caption: Putative anticancer mechanism of this compound derivatives.

Antimicrobial Activity

The morpholine moiety is a key component of several antimicrobial agents.[7][8] Derivatives of this compound are expected to possess antibacterial and antifungal properties.

Putative Mechanism of Action: The antimicrobial action of these compounds may stem from their ability to inhibit essential bacterial enzymes, disrupt cell wall synthesis, or act as efflux pump inhibitors.[9][10] By inhibiting efflux pumps, these derivatives could restore the efficacy of existing antibiotics against multidrug-resistant strains.

The following diagram outlines a potential workflow for screening the antimicrobial activity of these novel derivatives.

Caption: Workflow for antimicrobial screening of novel derivatives.

Neuroprotective Activity

Morpholine derivatives have shown promise in the treatment of neurodegenerative diseases by interacting with various targets in the central nervous system (CNS).[11][12] The structural similarity of this compound to phenylethylamine suggests potential interactions with neurotransmitter systems.[13]

Putative Mechanism of Action: These compounds may exert neuroprotective effects by inhibiting key enzymes such as cholinesterases (AChE and BChE) and monoamine oxidase (MAO), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[11][14] By modulating the levels of neurotransmitters, these derivatives could help alleviate cognitive and motor deficits.

The diagram below illustrates the potential neuroprotective signaling pathways.

Caption: Putative neuroprotective mechanism via enzyme inhibition.

Quantitative Data on Structurally Related Morpholine Derivatives

To provide a benchmark for future studies, the following tables summarize the biological activities of various reported morpholine derivatives.

Table 1: Anticancer Activity of Selected Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [15] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [15] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [15] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [15] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [15] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [15] | |

| 5h | HT-29 (Colon) | 3.103 ± 0.979 | [6] |

| 5j | HT-29 (Colon) | 9.657 ± 0.149 | [6] |

| 5c | HT-29 (Colon) | 17.750 ± 1.768 | [6] |

Table 2: Antimicrobial Activity of a Morpholine Derivative

| Microorganism | MIC (µg/mL) | Reference |

| M. smegmatis | 15.6 | [16] |

| C. albicans | 500 | [16] |

| S. cerevisiae | 500 | [16] |

Table 3: Neuroprotective Activity of Selected Morpholine Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| 11g | AChE | 1.94 ± 0.13 | [14] |

| BChE | 28.37 ± 1.85 | [14] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well microplates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Test compounds (this compound derivatives)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton agar (or other appropriate agar medium)

-

Petri dishes

-

Test microorganisms (bacterial and/or fungal strains)

-

Test compounds

-

Sterile saline or broth

-

Inoculator

Procedure:

-

Compound Plate Preparation: Prepare a series of two-fold dilutions of the test compounds. Add a specific volume of each dilution to molten agar to achieve the final desired concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Inoculation: Inoculate the surface of each agar plate with the prepared microbial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While direct experimental data on "this compound" derivatives is currently limited, the extensive body of research on the broader class of morpholine-containing compounds provides a strong foundation for predicting their biological activities. The anticipated anticancer, antimicrobial, and neuroprotective properties, coupled with their favorable drug-like characteristics, position these novel derivatives as a promising area for future drug discovery and development. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research into this intriguing chemical space. Further investigation is warranted to synthesize and evaluate these compounds to validate their therapeutic potential.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. mdpi.com [mdpi.com]

- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

The Morpholine Moiety as a Privileged Scaffold: An In-depth Technical Guide on the 4-(2-Aminopropyl)morpholine Pharmacophore in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical and metabolic properties.[1] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and bioavailability, making it a favored building block in modern drug design.[2] The 4-(2-aminopropyl)morpholine core, a specific embodiment of this versatile heterocycle, presents a unique structural motif with significant potential for generating novel therapeutics. This technical guide provides a comprehensive overview of the this compound pharmacophore, including its synthesis, potential biological activities, and the signaling pathways it may modulate, based on evidence from closely related analogs. While specific data on this exact pharmacophore is limited, this document extrapolates from the rich chemical and pharmacological context of the broader morpholine class to offer valuable insights for researchers in the field. N-(3-Aminopropyl)morpholine, a closely related compound, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3]

Synthesis of the this compound Core

The synthesis of substituted morpholines can be achieved through various established routes, often starting from 1,2-amino alcohols, aziridines, or epoxides.[4] A plausible and efficient method for the preparation of the this compound scaffold involves the reaction of a suitable amino alcohol with an activated electrophile, followed by cyclization. A recently reported green synthesis protocol for morpholines from 1,2-amino alcohols using ethylene sulfate offers a high-yielding and redox-neutral approach.[5]

A proposed synthetic workflow for this compound derivatives is outlined below.

Caption: Proposed synthetic workflow for this compound derivatives.

Pharmacological Landscape: Insights from Analogs

The morpholine moiety is a key pharmacophoric element in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[6] Notably, the morpholine ring is a prominent feature in numerous kinase inhibitors, where its oxygen atom often acts as a crucial hydrogen bond acceptor in the hinge region of the kinase domain.[7]

Kinase Inhibition: A Promising Avenue

The PI3K/Akt/mTOR and ATR/CHK1 signaling pathways, which are frequently dysregulated in cancer, are significant targets for morpholine-containing inhibitors.[8][9] The dual PI3K/mTOR inhibitor PKI-587, which features a morpholino-triazine scaffold, demonstrates the potential of this chemical space.[8] Similarly, AZ20, a potent and selective ATR kinase inhibitor, incorporates a methyl-substituted morpholine ring.[10]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and its inhibition by morpholine-containing compounds.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The table below summarizes the inhibitory activities of representative morpholine-containing kinase inhibitors, providing a quantitative perspective on the potential of the this compound scaffold.

| Compound Class | Target Kinase(s) | IC50 (nM) | Reference Compound |

| Morpholino-pyrimidines | ATR | 5 | AZ20[10] |

| Thieno[2,3-d]pyrimidines | PI3Kα | 7.43 | Compound 21[11] |

| Morpholino-triazines | PI3K/mTOR | Sub-nanomolar | PKI-587[8] |

| Furo[3,2-b]pyridines | CLK1/2/3 | 1-10 | Example Derivative[12] |

Antimicrobial Potential

Derivatives of 4-(2-aminophenyl)morpholine have demonstrated significant antibacterial and antifungal activities.[13] This suggests that the this compound core could also serve as a valuable scaffold for the development of novel antimicrobial agents. The mechanism of action for such compounds could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for key assays relevant to the this compound pharmacophore.

Synthesis of a 4-(2-Aminophenyl)morpholine Derivative (Illustrative)

This protocol is adapted from the synthesis of Schiff bases of 4-(2-aminophenyl)morpholines.[13]

-

Synthesis of 4-(2-nitrophenyl)morpholine: A mixture of morpholine and 1-chloro-2-nitrobenzene is refluxed.

-

Reduction to 4-(2-aminophenyl)morpholine: The nitrophenyl intermediate is reduced using zinc and hydrochloric acid.

-

Schiff Base Formation: An equimolar mixture of 4-(2-aminophenyl)morpholine and a substituted aldehyde is refluxed in absolute ethanol for 2 hours. The resulting solid is filtered and recrystallized.

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based assay to determine the IC50 of an inhibitor against a target kinase.[14]

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 96-well plate, add the serially diluted compound, the target kinase, and its substrate in an appropriate buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete remaining ATP.

-

Signal Generation: Add a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence and plot against the inhibitor concentration to determine the IC50 value.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

-

Inoculum Preparation: Prepare a standardized bacterial suspension.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound pharmacophore represents a promising, yet underexplored, area in medicinal chemistry. By leveraging the extensive knowledge of the broader morpholine class, particularly in the context of kinase inhibition and antimicrobial activity, researchers can rationally design and synthesize novel drug candidates with potentially enhanced efficacy and favorable pharmacokinetic profiles. The synthetic strategies, biological data from related analogs, and detailed experimental protocols provided in this guide serve as a valuable resource for initiating and advancing drug discovery programs centered on this intriguing scaffold. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. woah.org [woah.org]

Potential Therapeutic Targets for Phenylethylamine Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for phenylethylamine analogues, a class of compounds with significant pharmacological activity, including many approved drugs and widely studied psychoactive substances. Due to the limited research on "4-(2-aminopropyl)morpholine," this guide focuses on the structurally related and extensively researched class of phenylethylamine derivatives, particularly amphetamine and its analogues. The core of their mechanism of action lies in the modulation of monoaminergic systems in the central nervous system.

Core Therapeutic Targets

The primary molecular targets of phenylethylamine analogues are key components of dopaminergic, noradrenergic, and serotonergic neurotransmission. These targets represent significant opportunities for therapeutic intervention in a range of neurological and psychiatric disorders.

1. Monoamine Transporters (MATs): DAT, NET, and SERT

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are membrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[1][2] Phenylethylamine analogues act as substrates for and/or inhibitors of these transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[1][2] The relative affinity for each transporter subtype dictates the specific pharmacological profile of an individual analogue.[3][4]

2. Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release.[5][6] Amphetamine and its analogues can inhibit VMAT2, leading to a disruption of the vesicular pH gradient and an increase in cytosolic monoamine concentrations.[2][5][7] This, in turn, promotes the reverse transport of neurotransmitters through the plasma membrane transporters (DAT, NET, and SERT).[5][7]

3. Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that is activated by trace amines, including phenylethylamine and amphetamine analogues.[8][9] Activation of TAAR1 can modulate the activity of dopaminergic and serotonergic neurons, representing a novel target for therapeutic intervention.[8][9] TAAR1 signaling is primarily mediated through the Gαs/adenylyl cyclase pathway, leading to an increase in intracellular cAMP.[9][10][11] There is also evidence for G-protein-independent, β-arrestin2-mediated signaling.[8]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various phenylethylamine analogues for their primary molecular targets. This data is essential for understanding the potency and selectivity of these compounds and for guiding the design of new therapeutic agents.

Table 1: Binding Affinities (Ki, µM) of Phenylethylamine Analogues for Monoamine Transporters

| Compound | DAT | NET | SERT |

| d-Amphetamine | ~0.6 | ~0.1 | 20 - 40 |

| Methamphetamine | ~0.5 | ~0.1 | 10 - 40 |

| MDMA | High | Low (30 µM) | High |

| Cocaine | 0.2 - 0.7 | 0.2 - 0.7 | 0.2 - 0.7 |

| Methylphenidate | ~0.1 | ~0.1 | ~100 |

Note: Ki values can vary depending on the experimental conditions and tissue/cell source. Data compiled from multiple sources.[3][12]

Table 2: Inhibitory Concentrations (IC50, µM) of Phenylethylamine Analogues for Monoamine Reuptake

| Compound | Dopamine Reuptake | Norepinephrine Reuptake | Serotonin Reuptake |

| d-Amphetamine | 0.034 - 2.3 | Potent | Weak |

| Methamphetamine | Potent | Potent | Weak |

| MDMA | Moderate | Moderate | Potent (0.24 - 2.6) |

| Cocaine | Potent | Potent | Potent |

Note: IC50 values can vary significantly based on the assay methodology. Data compiled from multiple sources.[3]

Table 3: Binding Affinities of Selected Compounds for VMAT2

| Compound | Ki (µM) |

| d-Amphetamine | 2 |

| MDMA (racemic) | 7 |

| Fenfluramine | 5 |

| Tetrabenazine (TBZ) | ~0.09 |

| Reserpine | High Affinity (slow off-rate) |

Data from Erickson et al.[5]

Table 4: Agonist Potency (EC50) of Selected Compounds at TAAR1

| Compound | EC50 (µM) |

| β-Phenylethylamine (PEA) | Potent Agonist |

| RO5263397 | 0.1 |

| AP163 | 0.033 - 0.112 |

Data compiled from multiple sources.[9][13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the interaction of phenylethylamine analogues with their molecular targets. The following sections provide outlines for key in vitro and in vivo experiments.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity of a test compound for DAT by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

-

Biological Source: Rat striatal tissue homogenates or cell lines expressing human DAT (hDAT).[15]

-

Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[15]

-

Test Compound: Phenylethylamine analogue of interest.

-

Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.[15]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[16]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[16][17]

-

Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.[16][17]

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Incubation: Initiate the binding by adding the membrane preparation. Incubate at 4°C or room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[17][18]

-

Termination: Rapidly filter the mixture through the pre-soaked glass fiber filters using a cell harvester.[15][17]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[17]

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the corresponding transporter.

1. Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[19][20]

-

Radiolabeled Neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Fluorescent Substrate: A fluorescent dye that is a substrate for the monoamine transporters (available in commercial kits).[21]

-

Test Compound: Phenylethylamine analogue of interest.

-

Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Quencher/Stop Solution.

2. Procedure (Fluorescence-based):

-

Cell Plating: Seed the transporter-expressing HEK293 cells in a 96- or 384-well plate and allow them to adhere.[22]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.[23]

-

Initiate Uptake: Add the fluorescent neurotransmitter substrate to initiate the uptake.

-

Measurement: Measure the fluorescence intensity kinetically or at a fixed endpoint using a fluorescence plate reader.[21]

3. Data Analysis:

-

Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a test compound.[24]

1. Materials:

-

Animal Model: Rat or mouse.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: With a semi-permeable membrane.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) or Ringer's solution through the probe at a constant flow rate (e.g., 1 µL/min).[25]

-

Fraction Collector: To collect the dialysate samples.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the quantification of neurotransmitters.[25]

-

Test Compound: Phenylethylamine analogue of interest.

2. Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant the microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex).

-

Perfusion: Continuously perfuse the probe with aCSF. Neurotransmitters from the extracellular fluid will diffuse across the probe's membrane into the perfusion fluid.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-60 minutes).[25][26]

-

Drug Administration: After establishing a stable baseline of neurotransmitter levels, administer the test compound (e.g., via intraperitoneal injection).

-

Continued Sampling: Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels over time.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.[25]

3. Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Analyze the time course of the drug's effect on neurotransmitter release and metabolism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of phenylethylamine analogues is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: Mechanism of action of phenylethylamine analogues at the synapse.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for an in vivo microdialysis experiment.

This in-depth technical guide provides a foundational understanding of the key therapeutic targets of phenylethylamine analogues, supported by quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological processes. This information is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and evaluation of novel therapeutic agents targeting the monoaminergic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]

- 5. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. moleculardevices.com [moleculardevices.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. benchchem.com [benchchem.com]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 26. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and bioavailability, have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive review of morpholine derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of key cellular pathways.

I. The Versatility of the Morpholine Moiety in Medicinal Chemistry

The strategic incorporation of a morpholine ring into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic profile. The nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the oxygen atom, resulting in a pKa that is often optimal for physiological conditions. This, combined with the ring's ability to participate in hydrogen bonding, contributes to improved solubility and permeability across biological membranes. Furthermore, the morpholine moiety can serve as a rigid scaffold to orient other functional groups for optimal interaction with their biological targets.[1][3]

II. Therapeutic Applications of Morpholine Derivatives

Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their development as approved drugs and clinical candidates for a variety of diseases.

A. Anticancer Activity

A significant number of morpholine-containing compounds have been investigated for their potent anticancer properties. A primary target for these derivatives is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[4]

The following table summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholino-pyrimidines | Compound 17p | A2780 (Ovarian) | 0.0318 | [5] |

| Morpholino-pyrimidines | BKM-120 | A2780 (Ovarian) | 0.0446 | [5] |

| Morpholino-triazines | ZSTK474 Analog 6a | PI3Kα (enzymatic) | 0.0099 | [6] |

| Morpholino-triazines | ZSTK474 Analog 6b | PI3Kα (enzymatic) | 0.0037 | [6] |

| Trisubstituted Morpholinopyrimidines | Compound 14 | C4-2 (Prostate) | Lower than ZSTK474 | [7][8] |

| Trisubstituted Morpholinopyrimidines | Compound 20 | C4-2 (Prostate) | Lower than ZSTK474 | [7][8] |

B. Antidepressant Activity

The modulation of neurotransmitter systems is another area where morpholine derivatives have shown promise. Reboxetine, a selective norepinephrine reuptake inhibitor containing a morpholine ring, is an approved antidepressant in many countries.

C. Antimicrobial Activity

The morpholine scaffold is also a key feature in a number of antimicrobial agents. The antibiotic linezolid, for instance, contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria.

The table below presents the minimum inhibitory concentration (MIC) values for selected morpholine derivatives against various microbial strains.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Morpholine-containing 5-arylideneimidazolones | Compound 7-23 (various) | S. aureus ATCC 25923 | 0.25 (for oxacillin potentiation) | [9] |

| Morpholine derivatives with azole nucleus | Compound 12 | M. smegmatis ATCC607 | 15.6 | [10] |

| 1,3-thiazine-2-amines with morpholine | Compounds 20-28 | S. aureus | - | [11] |

III. Key Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR Signaling Pathway

As a central regulator of cell growth, proliferation, and survival, the PI3K/Akt/mTOR pathway is a prime target for cancer therapy. Many morpholine-containing inhibitors have been designed to target key kinases within this cascade. The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.[5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

IV. Experimental Methodologies

This section provides detailed protocols for key experiments cited in the evaluation of morpholine derivatives.

A. Synthesis of N-Substituted Morpholine Derivatives

General Procedure for Reductive Amination: [12]

-

Oxidation of Ribonucleoside: To a solution of the ribonucleoside (1 equivalent) in an appropriate solvent (e.g., methanol/water), add sodium periodate (1.1 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reductive Amination: To the in situ generated dialdehyde solution, add the hydrochloride salt of the desired alkylamine (2-3 equivalents) followed by a reducing agent such as sodium cyanoborohydride (2-3 equivalents) at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted morpholine nucleoside derivative.

Caption: General workflow for the synthesis of N-substituted morpholine derivatives.

B. In Vitro Anticancer Activity: MTT Assay[13][14][15][16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

C. In Vitro Kinase Inhibition Assay[18][19][20][21][22]

General TR-FRET Protocol:

-

Reagent Preparation: Prepare serial dilutions of the morpholine inhibitor in DMSO and then dilute into the kinase buffer. Prepare a solution of the kinase, a biotinylated peptide substrate, and ATP in the kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the inhibitor solution followed by the kinase/substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a stop solution containing EDTA and a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. Incubate at room temperature to allow for antibody binding.

-

Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from a dose-response curve.

D. Antidepressant-like Activity: Forced Swim Test in Mice[23][24][25][26][27]

Protocol:

-

Apparatus: Use a transparent glass cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the morpholine derivative or a vehicle control intraperitoneally 30-60 minutes before the test. A positive control such as imipramine can be used.

-

Test Procedure: Gently place each mouse into the cylinder for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

E. Antimicrobial Susceptibility Testing: Broth Microdilution Method[9][10][28]

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the morpholine derivatives in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Pharmacokinetic Profile of Approved Morpholine-Containing Drugs

The favorable pharmacokinetic properties of the morpholine scaffold are evident in several marketed drugs.

| Drug | Therapeutic Class | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Metabolism |

| Aprepitant | Antiemetic | ~60-65 | >95 | 9-13 | Extensively metabolized, primarily by CYP3A4[13] |

| Reboxetine | Antidepressant | ~94 | ~97 | ~13 | Extensively metabolized, primarily by CYP3A4 |

| Gefitinib | Anticancer | ~60 | ~90 | ~48 | Extensively metabolized, primarily by CYP3A4[14][15] |

VI. Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable and versatile component in the design of novel therapeutic agents. Its ability to confer advantageous physicochemical and pharmacokinetic properties makes it a privileged structure in drug discovery.[1][2] The diverse range of biological activities exhibited by morpholine derivatives, from anticancer and antidepressant to antimicrobial effects, underscores the broad potential of this heterocyclic motif. Future research will likely focus on the development of more selective and potent morpholine-based inhibitors for various therapeutic targets, as well as the exploration of novel synthetic methodologies to access a wider chemical space of morpholine-containing compounds. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]